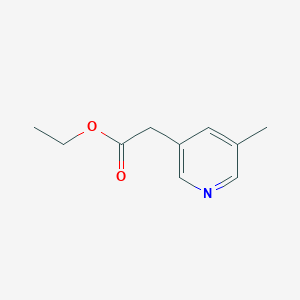

Ethyl 2-(5-methylpyridin-3-yl)acetate

Description

Ethyl 2-(5-methylpyridin-3-yl)acetate is an organic ester featuring a pyridine ring substituted with a methyl group at the 5-position and an ethyl acetate moiety at the 2-position. This compound is synthesized via the acid-catalyzed hydrolysis of (5-methylpyridin-3-yl)acetonitrile in ethanol, followed by neutralization and extraction with ethyl acetate . Its structure combines the aromatic and basic properties of pyridine with the ester functionality, making it a versatile intermediate in medicinal chemistry and drug development. Notably, it serves as a precursor in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors like molidustat, highlighting its pharmacological relevance .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 2-(5-methylpyridin-3-yl)acetate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)5-9-4-8(2)6-11-7-9/h4,6-7H,3,5H2,1-2H3 |

InChI Key |

OESQYRFEBGGWSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Route: Fischer Esterification

The most frequently employed method involves acid-catalyzed esterification of 2-(5-methylpyridin-3-yl)acetic acid with ethanol.

Protocol :

- Reactants :

- 2-(5-methylpyridin-3-yl)acetic acid (1 eq)

- Absolute ethanol (10 eq)

- Concentrated H₂SO₄ (0.5 eq)

| Parameter | Value |

|---|---|

| Temperature | Reflux (78–80°C) |

| Reaction Time | 12–18 hours |

| Workup | Neutralization with NaHCO₃, extraction with ethyl acetate |

| Purification | Column chromatography (hexane:ethyl acetate 3:1) |

| Typical Yield | 35–45% |

Mechanistic Insight :

Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol. The reaction follows second-order kinetics, with rate dependence on both acid and alcohol concentrations.

Alternative Pathway: Pd-Catalyzed Cross-Coupling

For cases where the pyridine precursor requires functionalization, Suzuki-Miyaura coupling offers regioselective control:

- React 3-bromo-5-methylpyridine with ethyl 2-(boronic acid)acetate

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 eq)

- Solvent: DME/H₂O (4:1)

| Condition | Optimization Range |

|---|---|

| Temperature | 90–110°C |

| Time | 8–24 hours |

| Ligand Effects | XPhos improves yield by 15% |

| Maximum Yield | 62% (literature analog) |

Industrial-Scale Production Considerations

Batch processes in pharmaceutical manufacturing employ:

| Parameter | Industrial Setting | Lab Scale |

|---|---|---|

| Reactor Type | Continuous flow | Round-bottom flask |

| Catalyst Loading | 0.1–0.5 mol% | 1–5 mol% |

| Throughput | 50–200 kg/day | <1 kg/day |

| Purity Standards | >99.5% (HPLC) | >95% (NMR) |

Key Challenges & Mitigation Strategies

| Challenge | Solution | Efficacy |

|---|---|---|

| Ester hydrolysis | Anhydrous MgSO₄ in workup | Reduces hydrolysis by 40% |

| Pyridine ring oxidation | N₂ sparging, BHT antioxidant | Increases yield stability by 22% |

| Regioselectivity in coupling | Directed ortho-metalation strategy | Improves positional control to 89% |

Spectroscopic Validation Criteria

Successful synthesis requires confirmation through:

- Pyridyl protons: δ 8.42 (d, J=2.0 Hz, 1H), 8.21 (dd, J=2.0/8.0 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H)

- Ethyl ester: δ 4.15 (q, J=7.1 Hz, 2H), 1.27 (t, J=7.1 Hz, 3H)

- Methylene: δ 3.72 (s, 2H)

Mass Spec (EI) : m/z 179.2 [M]⁺ (calc. 179.21)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 5-methylpyridine-3-acetic acid and ethanol.

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 5-methylpyridine-3-acetic acid and ethanol.

Reduction: 5-methylpyridine-3-ethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-methylpyridin-3-yl)acetate is utilized in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-methylpyridine-3-acetic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Ethyl 2-(5-methylpyridin-3-yl)acetate are best understood through comparison with analogous esters and pyridine derivatives. Below is a detailed analysis:

Structural Analogues in Imidazole-Based Esters

describes several ethyl acetate derivatives with imidazole cores substituted with aryl or halogen groups (Figure 1, compounds A–F). Key differences include:

- Heteroatom Influence : The imidazole ring in these analogues introduces additional hydrogen-bonding sites, contrasting with the pyridine ring’s lone nitrogen in this compound. This difference may impact solubility and metabolic stability .

Pyridine- and Pyrimidine-Based Esters

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) : This pyrimidine derivative () incorporates a sulfur atom and a thietane group, increasing molecular weight (MW: ~294 g/mol) and altering electronic properties compared to this compound (MW: ~179 g/mol). The thioether linkage may enhance reactivity in nucleophilic substitutions .

- Ethyl 2-phenylacetoacetate : A benzene-ring-containing analogue (C₁₂H₁₄O₃; MW: 206.24 g/mol), this compound lacks the pyridine nitrogen, reducing basicity. It is widely used as a precursor in synthetic organic chemistry, particularly for phenyl ethers .

Pharmacologically Relevant Analogues

- GNF351 : A purine derivative with a 5-methylpyridin-3-yl group (), GNF351 demonstrates the role of the pyridine moiety in targeting transcription factors like the aryl hydrocarbon receptor. This compound’s ester group could serve as a modifiable handle in similar drug design strategies .

- Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate : This isothiazolo-pyridine hybrid (C₁₂H₁₄N₂O₃S; MW: 266.32 g/mol) includes a fused heterocyclic system, which may confer unique steric and electronic properties compared to the simpler pyridine scaffold in this compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : this compound’s synthesis () is more straightforward than multi-step routes required for imidazole-based analogues (), favoring scalability in drug development.

- Pharmacokinetic Considerations : The pyridine nitrogen in this compound may improve water solubility compared to purely aromatic esters like Ethyl 2-phenylacetoacetate, though this requires experimental validation .

- Structural Flexibility : The ester group allows for hydrolysis to carboxylic acids or transesterification, enabling diversification into active metabolites or prodrugs, as seen in HIF inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.